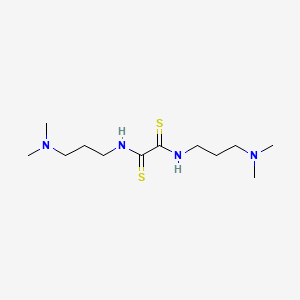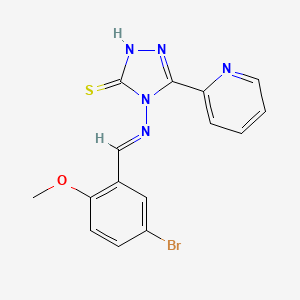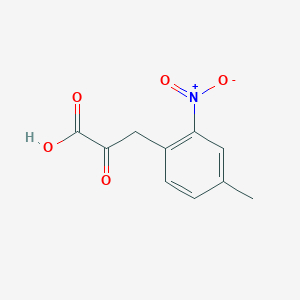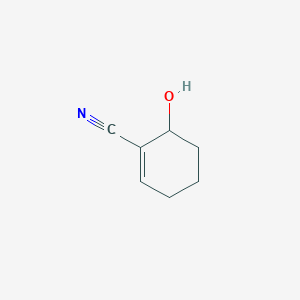![molecular formula C16H11BrCl2N4OS B12004034 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The final step involves the introduction of the 2,4-dichlorophenyl group through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
-
Formation of the Benzylidene Intermediate
- React 3-bromo-4-methoxybenzaldehyde with an appropriate amine under reflux conditions in the presence of a suitable solvent (e.g., ethanol) to form the benzylidene intermediate.
-
Cyclization to Form the Triazole Ring
- The benzylidene intermediate is then reacted with thiosemicarbazide in the presence of an acid catalyst (e.g., acetic acid) to form the triazole ring.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of both the 3-bromo-4-methoxybenzylidene and 2,4-dichlorophenyl groups in 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. These structural features contribute to its enhanced biological activity and potential therapeutic applications compared to similar compounds.
属性
分子式 |
C16H11BrCl2N4OS |
|---|---|
分子量 |
458.2 g/mol |
IUPAC 名称 |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11BrCl2N4OS/c1-24-14-5-2-9(6-12(14)17)8-20-23-15(21-22-16(23)25)11-4-3-10(18)7-13(11)19/h2-8H,1H3,(H,22,25)/b20-8+ |
InChI 键 |
LNNSXOLWTFNGOS-DNTJNYDQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)

acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)



![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)


![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)
